molecular formula C7H13N B6195557 3-methyl-1-azaspiro[3.3]heptane CAS No. 2703778-99-6

3-methyl-1-azaspiro[3.3]heptane

Cat. No.: B6195557
CAS No.: 2703778-99-6
M. Wt: 111.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. . The spirocyclic structure imparts distinct physicochemical properties, making it an interesting target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO) to form spirocyclic β-lactams . The β-lactam ring is then reduced using alane (AlH3) to yield the desired azaspiroheptane .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions. The use of alane for the reduction step is particularly advantageous due to its efficiency and selectivity . Additionally, the starting materials for the synthesis are readily available, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The nitrogen atom in the azaspiroheptane ring can be oxidized to form N-oxides.

    Reduction: The β-lactam intermediate can be reduced to form the azaspiroheptane.

    Substitution: The spirocyclic structure allows for various substitution reactions at the nitrogen atom or the carbon atoms in the ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced azaspiroheptanes, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-1-azaspiro[3.3]heptane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct physicochemical properties compared to linear or monocyclic analogues. This uniqueness makes it a valuable scaffold for drug design and development, offering potential advantages in terms of stability, bioavailability, and target specificity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-methyl-1-azaspiro[3.3]heptane can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of sodium borohydride to form 3-methylcyclohexanone.", "Step 2: 3-methylcyclohexanone is then reacted with acetic acid and hydrochloric acid to form 3-methyl-1-azaspiro[3.3]heptan-2-one.", "Step 3: The resulting product is then treated with sodium hydroxide to remove the ketone group and form 3-methyl-1-azaspiro[3.3]heptane.", "Step 4: The final product is purified through recrystallization using a mixture of methanol and ethanol." ] }

CAS No.

2703778-99-6

Molecular Formula

C7H13N

Molecular Weight

111.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.